molecular formula C10H9ClOS B1418630 6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one CAS No. 199783-62-5

6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one

Cat. No. B1418630
M. Wt: 212.7 g/mol
InChI Key: DHUYQXKNFPSYAO-UHFFFAOYSA-N
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Description

“6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one” is a chemical compound with the molecular weight of 212.7 . The IUPAC name for this compound is 6-chloro-3-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9ClOS/c1-6-5-13-9-3-2-7 (11)4-8 (9)10 (6)12/h2-4,6H,5H2,1H3 . This code represents the molecular structure of the compound.

The NMR spectrum (200 MHz, DMSO- d 6), δ, ppm: 1.99 (3H, s, CH 3); 3.70 (3H, s, OCH 3); 7.13 (1H, s, H-3); 7.42–7.47 (2H, m, H-5,6 Ar); 7.56–7.60 (1H, m, H-4 Ar); 7.67 (1H, s, H-2 Ar); 9.74 (1H, s, NH) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : The compound has been used in the synthesis of various thiopyrano-compounds. For instance, methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate, a related compound, has been synthesized through Dieckmann cyclisation, demonstrating its potential in creating diverse chemical structures (Scrowston & Shaw, 1976).

  • Electron Impact Studies : Research involving electron impact induced cyclizations in benzothiopyrans highlights the compound's role in understanding intramolecular substitutions and cyclizations, which is crucial for chemical synthesis and fragmentation studies (Ramana et al., 1987).

  • Novel Synthesis Approaches : The compound is involved in novel synthesis methods, such as the creation of cis-1-[[6-chloro-3-[(2-chloro-3-thienyl)methoxy]-2,3-dihydrobenzo[b]thien-2-yl]methyl]1h-imidazole, representing a new class of azole antifungal agents (RaneDinanath et al., 1988).

Medicinal Chemistry and Pharmacology

  • Anticancer Research : N-(3,4-dihydro-2,2,4,4-tetramethyl-2H-1-benzothiopyran-6-yl)-N′-(4-nitrophenyl)thiourea, a compound related to 6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one, has shown strong anticancer activity, indicating the compound's potential in cancer research (Nammalwar et al., 2010).

  • Calcium Channel Blocker Development : Derivatives of benzothiopyran, related to the compound , have been explored as a novel class of calcium channel blockers, suggesting its relevance in cardiovascular drug development (Nalwaya et al., 2013).

Material Science and Analytical Chemistry

  • Analysis of Impurities : The compound has been used in the purification and identification of impurities in bulk hydrochlorothiazide, an example of its application in analytical chemistry for quality control in pharmaceuticals (Fang et al., 2001).

properties

IUPAC Name

6-chloro-3-methyl-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClOS/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUYQXKNFPSYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC2=C(C1=O)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one

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